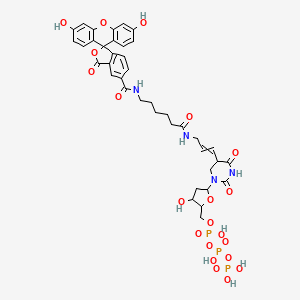
Fluorescein-12-dutp
Übersicht
Beschreibung
Fluorescein-12-dUTP ist ein fluoreszenzmarkiertes Nukleotid-Analogon, das in der Molekularbiologie und Biochemie weit verbreitet ist. Es ist ein Derivat von Desoxyuridintriphosphat (dUTP), bei dem der Uridin-Basenrest mit einem Fluorescein-Rest modifiziert ist. Diese Verbindung wird hauptsächlich zum Markieren von DNA in verschiedenen Anwendungen wie Polymerase-Kettenreaktion (PCR), Nick-Translation und zufälliger Primer-Markierung verwendet .
Wirkmechanismus
Target of Action
Fluorescein-12-dUTP is primarily targeted towards DNA . It is designed for enzymatic non-radioactive labeling of DNA during cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The nucleotide can be enzymatically incorporated into DNA with Reverse Transcriptases, Taq DNA Polymerase, phi29 DNA Polymerase, Klenow Fragment, exo-, Klenow Fragment and DNA Polymerase I .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA synthesis pathway, specifically during the processes of cDNA synthesis, PCR, nick-translation, random primed labeling, or primer extension . The incorporation of this compound into DNA/cDNA results in the production of fluorescently labeled DNA/cDNA probes .
Pharmacokinetics
It is known that the compound is supplied as a 1 mm aqueous solution .
Result of Action
The result of this compound’s action is the production of fluorescently labeled DNA/cDNA probes . These probes are ideally suited for fluorescence hybridization applications such as Fluorescence In Situ Hybridization (FISH) or microarray-based gene expression profiling .
Action Environment
The action of this compound is influenced by environmental factors such as light and pH. It is recommended to protect the Dye-labeled dUTP from exposure to light and carry out experimental procedures in low light conditions . The optimal final concentration of the Dye-labeled dUTP may vary depending on the application and assay conditions . For optimal product yields and high incorporation rates, an individual optimization of the Dye-labeled-dUTP/dTTP ratio is recommended .
Biochemische Analyse
Biochemical Properties
Fluorescein-12-dUTP plays a crucial role in biochemical reactions by serving as a substrate for several DNA polymerases, including Taq DNA polymerase, phi29 DNA polymerase, and DNA polymerase I (both holoenzyme and Klenow fragment). It is also a substrate for terminal transferase and reverse transcriptases from avian myeloblastosis virus (AMV) and Moloney murine leukemia virus (M-MuLV) . The compound is incorporated into DNA during synthesis, replacing dTTP, and the resulting fluorescently labeled DNA can be used for various hybridization techniques .
Cellular Effects
This compound influences cellular processes by enabling the visualization of DNA within cells. This compound is used to label DNA during replication or repair, allowing researchers to study cell cycle dynamics, DNA damage, and repair mechanisms. The incorporation of this compound into DNA does not significantly alter the normal cellular processes, making it a valuable tool for studying gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by being incorporated into DNA in place of dTTP during DNA synthesis. This incorporation is facilitated by various DNA polymerases and reverse transcriptases. The fluorescent tag on this compound allows for the detection and visualization of the labeled DNA, enabling researchers to track DNA synthesis and localization within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable when stored at -20°C and protected from light. Short-term exposure to ambient temperature is possible, but prolonged exposure can lead to degradation and reduced labeling efficiency . Over time, the fluorescent signal from this compound-labeled DNA may diminish, necessitating careful handling and storage to maintain its effectiveness .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At optimal concentrations, the compound effectively labels DNA without causing significant toxicity. At high doses, there may be adverse effects, including potential interference with normal DNA synthesis and cellular functions . It is essential to optimize the concentration of this compound for each specific application to achieve the desired labeling efficiency without inducing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA synthesis and repair. It interacts with enzymes such as DNA polymerases and reverse transcriptases, which incorporate the compound into DNA. The fluorescent tag on this compound does not significantly alter the metabolic flux or levels of metabolites, making it a suitable tool for studying DNA-related processes .
Transport and Distribution
Within cells, this compound is transported and distributed similarly to its natural counterpart, dTTP. It is incorporated into DNA during synthesis and can be detected in various cellular compartments where DNA replication or repair occurs. The compound’s fluorescent tag allows for the visualization of its distribution within cells and tissues .
Subcellular Localization
This compound is localized to the nucleus, where DNA synthesis and repair take place. The compound is incorporated into newly synthesized DNA, allowing researchers to visualize and track DNA within the nucleus. The fluorescent tag on this compound does not interfere with its incorporation into DNA, ensuring accurate labeling and detection .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Fluorescein-12-dUTP wird durch Konjugation von Fluorescein an die Aminoallylgruppe von dUTP synthetisiert. Die Synthese umfasst mehrere Schritte, darunter die Schutzgruppen von funktionellen Gruppen, Kupplungsreaktionen und Entschützungsschritte. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen erfolgt die Produktion von this compound nach ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst automatisierte Synthesemaschinen, Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und strenge Qualitätskontrollen, um die Konsistenz und Zuverlässigkeit des Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Fluorescein-12-dUTP durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Substitutionsreaktionen: Der Fluoresceinrest kann durch andere funktionelle Gruppen substituiert werden, um seine Eigenschaften zu modifizieren.
Enzymatische Einarbeitung: Es kann während PCR, Nick-Translation und anderen Markierungstechniken von verschiedenen DNA-Polymerasen in DNA eingebaut werden
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind:
DNA-Polymerasen: Taq-DNA-Polymerase, Klenow-Fragment und DNA-Polymerase I.
Puffer: Tris-HCl, EDTA, NaCl und DTT.
Lösungsmittel: Wasserige Lösungen und organische Lösungsmittel für die Synthese
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind fluoreszenzmarkierte DNA-Fragmente, die in verschiedenen molekularbiologischen Anwendungen verwendet werden .
Wissenschaftliche Forschungsanwendungen
Fluorescein-12-dUTP hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Wird bei der Synthese von fluoreszenzmarkierten Nukleotiden zur Untersuchung von DNA-Wechselwirkungen und -Dynamik verwendet.
Biologie: Wird in der Fluoreszenz-in-situ-Hybridisierung (FISH) eingesetzt, um spezifische DNA-Sequenzen in Zellen und Geweben nachzuweisen.
Medizin: Wird in diagnostischen Tests verwendet, um genetische Mutationen nachzuweisen und die Genexpression zu überwachen.
Industrie: Anwendung bei der Entwicklung von Biosensoren und Diagnosekits zum Nachweis von Krankheitserregern und genetischen Störungen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es während enzymatischer Reaktionen in DNA eingebaut wird. Der Fluoresceinrest wirkt als fluoreszierende Markierung, wodurch die markierte DNA unter einem Fluoreszenzmikroskop sichtbar gemacht werden kann. Der Einbau wird von DNA-Polymerasen erleichtert, die this compound als Substrat erkennen und in den wachsenden DNA-Strang einbauen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluorescein-5-dUTP: Ein weiteres fluoresceinmarkiertes Nukleotid mit ähnlichen Anwendungen, jedoch unterschiedlichen strukturellen Eigenschaften.
Biotin-11-dUTP: Ein Biotin-markiertes Nukleotid, das zur nicht-fluoreszierenden Markierung von DNA verwendet wird.
Tetramethylrhodamin-5-dUTP: Ein Rhodamin-markiertes Nukleotid, das zur roten Fluoreszenzmarkierung verwendet wird .
Einzigartigkeit
Fluorescein-12-dUTP ist aufgrund seiner hohen Fluoreszenzintensität, Stabilität und Kompatibilität mit verschiedenen DNA-Polymerasen einzigartig. Sein optimierter Linker sorgt für eine effiziente Einarbeitung in DNA, was es zur bevorzugten Wahl für viele molekularbiologische Anwendungen macht .
Eigenschaften
IUPAC Name |
[[5-[5-[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGRZULTMFHDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N4O21P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
996.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


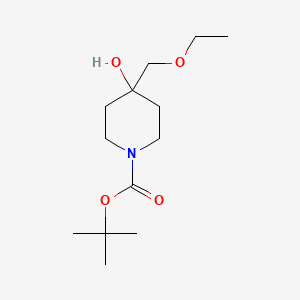
![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)
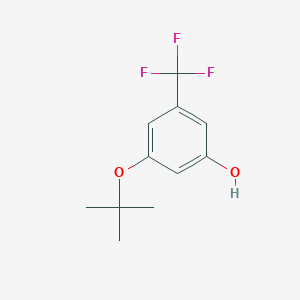

![(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine](/img/structure/B1447465.png)
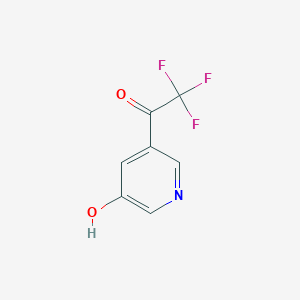



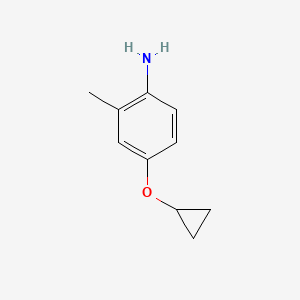
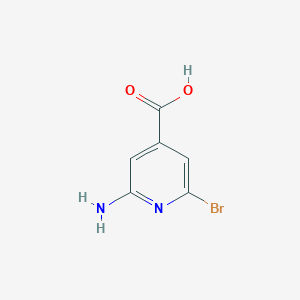
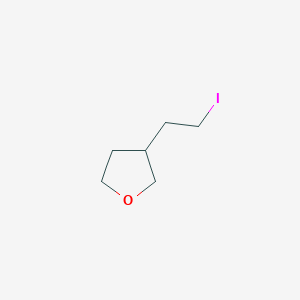
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
